molecular formula C12H9NO2 B7787414 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 19575-04-3

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B7787414
CAS No.: 19575-04-3
M. Wt: 199.20 g/mol
InChI Key: HTGZMQHTNOCVLZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-inflammatory Activities : FPP-3 has been characterized for its anti-inflammatory activities, particularly through the inhibition of the production of nitric oxide and tumor necrosis factor-alpha. Studies have also explored the metabolic fate and pharmacokinetics of FPP-3, including its metabolites in rat liver subcellular fractions, emphasizing its potential in therapeutic applications (Lee et al., 2006).

  • Crystal Structure and Molecular Geometry : The crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was studied to understand its molecular geometry, intermolecular hydrogen bonding, and π-π interactions. Such studies are crucial for understanding the compound's physical properties and potential applications in material science or drug design (Rodi et al., 2013).

  • Hepatotoxic Effects : The compound has been studied for its hepatotoxic effects in mice, providing insights into its potential risks and mechanisms of toxicity. The study indicates that the compound might involve reactive oxygen species in its hepatotoxicity (Jeon et al., 2009).

  • Anticancer Activity : A related compound, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, has been synthesized and identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor with caspase 3-independent anticancer activity. This finding opens up pathways for novel cancer treatments focusing on DNA interactions (Jeon et al., 2017).

  • Antimicrobial Activity : The compound and its derivatives have been investigated for antimicrobial activity, including studies on novel synthesized pyrazole derivatives and their interactions with bacterial proteins. These studies contribute to the understanding of how such compounds could be used in combating various bacterial infections (Khumar et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one involves the condensation of furan-2-carbaldehyde and 3-pyridinecarboxaldehyde with ethyl acetoacetate followed by dehydration of the resulting intermediate.", "Starting Materials": [ "Furan-2-carbaldehyde", "3-pyridinecarboxaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve furan-2-carbaldehyde (1.0 equiv) and 3-pyridinecarboxaldehyde (1.0 equiv) in ethanol and add sodium ethoxide (1.2 equiv).", "Step 2: Heat the reaction mixture at reflux for 2 hours.", "Step 3: Add ethyl acetoacetate (1.2 equiv) to the reaction mixture and continue heating at reflux for an additional 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add acetic acid to quench the reaction.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] }

CAS No.

19575-04-3

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H

InChI Key

HTGZMQHTNOCVLZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2

SMILES

C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2

solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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